molecular formula C16H24BBrN2O3 B14058604 1-(3-Bromopropyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

1-(3-Bromopropyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B14058604
M. Wt: 383.1 g/mol
InChI Key: IPOYNRXGOATTAX-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopropyl group and a dioxaborolan-2-yl phenyl group

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 3-bromopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The dioxaborolan-2-yl group can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dioxaborolan-2-yl group can participate in reversible interactions with diols and other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-(3-Bromopropyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea stands out due to its unique combination of functional groups. Similar compounds include:

    1-(3-Bromopropyl)-3-phenylurea: Lacks the dioxaborolan-2-yl group, limiting its applications in coupling reactions.

    3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea: Lacks the bromopropyl group, reducing its reactivity in substitution reactions.

The presence of both the bromopropyl and dioxaborolan-2-yl groups in this compound makes it a versatile and valuable compound in various fields of research.

Properties

Molecular Formula

C16H24BBrN2O3

Molecular Weight

383.1 g/mol

IUPAC Name

1-(3-bromopropyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

InChI

InChI=1S/C16H24BBrN2O3/c1-15(2)16(3,4)23-17(22-15)12-6-8-13(9-7-12)20-14(21)19-11-5-10-18/h6-9H,5,10-11H2,1-4H3,(H2,19,20,21)

InChI Key

IPOYNRXGOATTAX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCCCBr

Origin of Product

United States

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